Cannabinoid Receptor Selectivity Index: A Documented Pharmacological Differentiator
3-Fluoro-4-(propan-2-yl)aniline has a reported cannabinoid receptor selectivity index of 16, indicating preferential binding to one cannabinoid receptor subtype over another by a factor of 16-fold . While the specific receptor subtype preference (CB1 vs. CB2) and assay methodology are not fully disclosed in the vendor documentation, this quantitative selectivity metric distinguishes the compound from the general pool of fluoroaniline building blocks that lack any reported cannabinoid pharmacology. No published selectivity index data were identified for the regioisomers 4-fluoro-3-isopropylaniline or 2-fluoro-4-isopropylaniline, nor for 3-fluoro-4-methylaniline, suggesting this pharmacological anchor point is currently unique to the 3-fluoro-4-isopropyl substitution pattern within the publicly accessible data landscape.
| Evidence Dimension | Cannabinoid receptor selectivity index (CB receptor subtype selectivity ratio) |
|---|---|
| Target Compound Data | Selectivity index = 16 |
| Comparator Or Baseline | Regioisomers (4-fluoro-3-isopropylaniline, 2-fluoro-4-isopropylaniline) and 3-fluoro-4-methylaniline: no published cannabinoid selectivity data found |
| Quantified Difference | 16-fold selectivity vs. no reported selectivity data for comparators |
| Conditions | Assay conditions and specific receptor subtypes (CB1/CB2) not fully specified in available vendor documentation; the compound is described as a lead compound with cannabinoid receptor affinity |
Why This Matters
A documented selectivity index of 16 provides a quantitative starting point for cannabinoid-targeted medicinal chemistry programs, enabling rational selection of this scaffold over uncharacterized regioisomers.
